molecular formula C14H13Cl2NO2S B7638139 N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide

N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No. B7638139
M. Wt: 330.2 g/mol
InChI Key: XSVCMTSIGCSJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and ion channels, making it a valuable tool for studying various physiological and biochemical processes.

Mechanism of Action

N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide inhibits the activity of anion transporters and ion channels by binding to specific sites on these proteins. It is thought to block the movement of ions through these channels by physically obstructing the pore or altering the conformation of the protein. The exact mechanism of action of this compound is not fully understood, but it is believed to act as a non-specific inhibitor of anion transporters and ion channels.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on cells. It has been shown to inhibit the activity of chloride channels, bicarbonate transporters, and other anion transporters. This can lead to changes in cell volume, pH, and membrane potential. This compound has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of anion transporters and ion channels, making it a valuable tool for studying the function of these proteins in cells. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations as well. It is a non-specific inhibitor, which means that it can inhibit the activity of multiple anion transporters and ion channels simultaneously. This can make it difficult to determine the specific role of a particular protein in a given process. Additionally, this compound can have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide. One area of interest is the development of more specific inhibitors of anion transporters and ion channels. This could help to elucidate the specific roles of these proteins in various physiological and biochemical processes. Another area of interest is the use of this compound in the development of new therapies for diseases such as cystic fibrosis, which is caused by a defect in a chloride channel. Finally, there is interest in using this compound as a tool for studying the role of anion transporters and ion channels in the regulation of cancer cell growth and metastasis. By better understanding the function of these proteins, it may be possible to develop new therapies for cancer treatment.

Synthesis Methods

N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide can be synthesized by reacting 2,3-dichlorophenylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid which can be purified by recrystallization.

Scientific Research Applications

N-(2,3-dichlorophenyl)-3,4-dimethylbenzene-1-sulfonamide has been widely used in scientific research as a tool for studying various physiological and biochemical processes. It is a potent inhibitor of anion transporters and ion channels, making it useful for studying the function of these proteins in cells. This compound has been used to study the role of anion transporters in the regulation of cell volume, pH, and membrane potential. It has also been used to investigate the function of ion channels in the regulation of membrane potential and the transmission of nerve impulses.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-6-7-11(8-10(9)2)20(18,19)17-13-5-3-4-12(15)14(13)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCMTSIGCSJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.